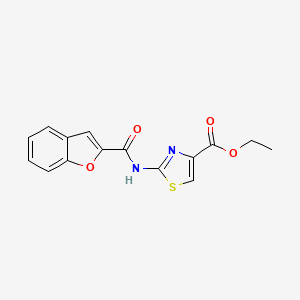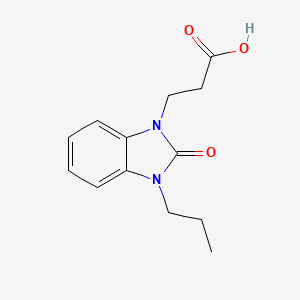![molecular formula C17H22N2O3S2 B2837470 N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide CAS No. 860650-30-2](/img/structure/B2837470.png)
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is a chemical compound with the molecular formula C17H22N2O3S2 . It is also known by its CAS number 860650-30-2 .
Molecular Structure Analysis
The InChI code for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is 1S/C17H23N2O3S2/c20-13-14-7-9-19 (10-8-14)16-5-2-1-4-15 (16)12-18-24 (21,22)17-6-3-11-23-17/h1-6,11,14,18,20,23H,7-10,12-13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is a solid at room temperature . It has a molecular weight of 366.51 . .Aplicaciones Científicas De Investigación
Disposition and Metabolism
One study detailed the pharmacokinetics of a novel compound, highlighting its metabolism and elimination processes. The research showed that the compound was extensively metabolized, with principal routes including oxidation and further transformation into metabolites, demonstrating the compound's metabolism dynamics and its potential implications for therapeutic uses (Renzulli et al., 2011).
Diagnostic Imaging
Another study explored the application of a piperidinyl compound in diagnostic imaging for detecting primary breast cancer. This research demonstrated the compound's ability to bind to specific receptors overexpressed in breast cancer cells, offering a non-invasive method to assess tumor proliferation and aiding in the diagnosis and treatment planning of breast cancer (Caveliers et al., 2002).
Therapeutic Potential
Research into the therapeutic potential of piperidinyl derivatives, including their pharmacological effects, has been conducted. For instance, studies on the metabolism of anticancer agents like irinotecan reveal how its metabolites contribute to its efficacy and side effects, providing insights into optimizing cancer treatment strategies (Gupta et al., 1994).
Adverse Event Monitoring
In the context of novel psychoactive substances, research has focused on the adverse events following ingestion of specific compounds, illustrating the importance of understanding the pharmacokinetics and toxicological profiles of new drugs. This information is crucial for public health surveillance and developing strategies to mitigate the risks associated with drug use (Krotulski et al., 2018).
Safety and Tolerability Studies
Clinical trials assessing the safety and tolerability of novel inhibitors, like SLC-0111, in patients with advanced solid tumors provide foundational knowledge for the development of new therapeutic agents. These studies establish dosing recommendations and evaluate the compound's pharmacokinetic profile, contributing to the advancement of cancer treatment options (McDonald et al., 2020).
Mecanismo De Acción
The mechanism of action for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms of action depending on the specific derivative and its biological targets.
Safety and Hazards
The safety data sheet (SDS) for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-13-14-7-9-19(10-8-14)16-5-2-1-4-15(16)12-18-24(21,22)17-6-3-11-23-17/h1-6,11,14,18,20H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCQBXMHEFELFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2837387.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837391.png)

![N-(4-butylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2837395.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2837397.png)
![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2837399.png)
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2837401.png)
![4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837402.png)
![2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol](/img/structure/B2837404.png)
![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)
